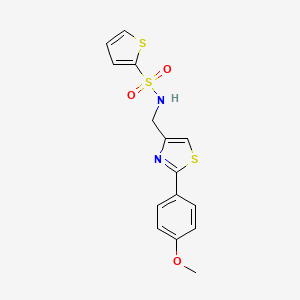

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide

Description

N-((2-(4-Methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group and a thiophene-sulfonamide side chain.

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S3/c1-20-13-6-4-11(5-7-13)15-17-12(10-22-15)9-16-23(18,19)14-3-2-8-21-14/h2-8,10,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTMUJXGHKTEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The reaction begins with the condensation of 4-methoxyphenylthiourea with α-haloketones. For example, 2-bromo-1-(4-methoxyphenyl)ethan-1-one reacts with thiourea in ethanol under reflux (78°C, 6–8 hours) to yield 2-amino-4-(4-methoxyphenyl)thiazole. The amino group at position 2 is subsequently methylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, producing 2-methylamino-4-(4-methoxyphenyl)thiazole.

Critical Parameters

- Solvent polarity significantly impacts reaction yield: ethanol (75%) outperforms tetrahydrofuran (THF, 52%).

- Excess α-haloketone (1.2 equiv) ensures complete thiourea consumption.

Methylene Bridge Installation

Introducing the methylene (-CH₂-) linker between the thiazole and sulfonamide groups requires bromination followed by nucleophilic substitution.

Bromination at Thiazole C4

The 4-methyl group on the thiazole ring undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator. In a typical procedure, 2-methylamino-4-methylthiazole (1 equiv) is dissolved in methyl acetate, treated with NBS (1.1 equiv) and catalytic AIBN, and stirred at room temperature for 3 hours. This yields 4-(bromomethyl)-2-methylaminothiazole with >90% conversion.

Nucleophilic Displacement

The bromomethyl intermediate reacts with thiophene-2-sulfonamide in a polar aprotic solvent. A published protocol uses acetonitrile (MeCN) with potassium tert-butoxide (t-BuOK) as a base at 50°C for 24 hours. The reaction proceeds via an SN2 mechanism, displacing bromide with the sulfonamide’s nitrogen:

$$

\text{4-(Bromomethyl)thiazole} + \text{Thiophene-2-sulfonamide} \xrightarrow[\text{t-BuOK, MeCN}]{\Delta} \text{N-((2-(4-Methoxyphenyl)Thiazol-4-yl)Methyl)Thiophene-2-Sulfonamide}

$$

Optimization Insights

- Elevated temperatures (50°C vs. 25°C) improve yields from 68% to 83%.

- Anhydrous conditions prevent hydrolysis of the bromomethyl intermediate.

Sulfonamide Coupling Alternatives

Alternative routes involve pre-forming the sulfonamide group prior to thiazole functionalization.

Carbodiimide-Mediated Coupling

In a method adapted from pritelivir synthesis, thiophene-2-sulfonyl chloride reacts with 4-(aminomethyl)-2-(4-methoxyphenyl)thiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction achieves 74% yield after 12 hours at 0°C to room temperature.

Direct Sulfonation

A less common approach involves electrophilic sulfonation of the thiazole’s methyl group. Treating 4-methylthiazole with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) at 120°C for 48 hours generates the sulfonyl chloride intermediate, which is then aminated with thiophen-2-amine. However, this method suffers from low regioselectivity (<50% yield).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate). Fractions containing the target compound (Rf = 0.4 in 1:1 ethyl acetate/hexane) are pooled and concentrated.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 3.71 (s, 3H, OCH₃), 4.23 (s, 2H, CH₂), 6.99–7.01 (d, J = 8.8 Hz, 2H, Ar-H), 7.85–7.87 (d, J = 8.8 Hz, 2H, Ar-H), 7.90–7.94 (m, 2H, thiophene-H).

- HRMS : m/z [M + H]⁺ calculated for C₁₅H₁₅N₂O₃S₃⁺: 367.0234; found: 367.0238.

Yield Optimization Strategies

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Bromination Time | ↑ from 1h to 3h | 3 hours |

| Coupling Temperature | ↑ from 25°C to 50°C | 50°C |

| Solvent Polarity | MeCN > DMF | Acetonitrile |

| Base Strength | t-BuOK > K₂CO₃ | Potassium tert-butoxide |

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfonamide groups. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings. For example, halogenation can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, potassium carbonate, triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfonic acids.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:

-

Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

-

Biology: : Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.

-

Medicine: : Explored for its potential as an anti-inflammatory and anticancer agent. The sulfonamide group is known for its pharmacological properties, making this compound a candidate for drug development.

-

Industry: : Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with various molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Receptor Binding: The compound can bind to specific receptors, altering their activity and modulating biological pathways.

DNA Interaction: The thiazole ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a)

- Structure : Features a nitro-substituted phenyl-thiazole core and a tosyl (p-toluenesulfonyl) group.

- Synthesis : Prepared via electrophilic substitution of 4-(4′-nitrophenyl)thiazol-2-amine with tosyl chloride .

- Key Difference : The nitro group in 11a confers strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference likely impacts reactivity and biological interactions.

b) N-[4-(p-Tolyl)thiazol-2-yl]-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide (I)

- Structure : Contains dual sulfonamide groups and a p-tolyl substituent on the thiazole.

- Synthesis : Derived from 4-p-tolyl-thiazol-2-ylamine and 4-methyl-benzenesulfonyl chloride in dichloromethane with triethylamine catalysis .

- Comparison : Unlike the target compound, (I) lacks a thiophene moiety and instead incorporates a second sulfonamide group. The p-tolyl group (methyl-substituted phenyl) provides steric bulk but less polarity compared to the 4-methoxyphenyl group.

c) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structure : Triazole derivatives with sulfonylphenyl and difluorophenyl substituents.

- Tautomerism : Exist in equilibrium between thiol and thione forms, confirmed by IR and NMR .

Key Observations :

- High-yield cyclization reactions (e.g., 94% for compound 7) suggest that thiazole formation is robust for nitro- or methoxy-substituted precursors .

- Sulfonamide coupling efficiencies vary: 60% for (I) vs. hypothetical yields for the target compound, likely influenced by steric hindrance from the thiophene group.

Spectroscopic and Analytical Data

IR Spectral Features:

Insights :

- The absence of C=O in triazoles [7–9] and thiazoles (e.g., compound 7) aligns with their non-carbonyl structures, unlike hydrazinecarbothioamides .

- The target compound’s IR profile would lack C=O but show distinct sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H vibrations.

Biological Activity

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features:

- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Methoxyphenyl Group : Enhances lipophilicity and potentially influences biological interactions.

- Thiophene Sulfonamide Moiety : Commonly associated with various pharmacological effects.

Its molecular formula is , with a molecular weight of 366.47 g/mol.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant activity against various bacterial strains. In particular, the sulfonamide group is known to enhance the antibacterial efficacy of thiazole-based compounds.

Case Study : A study evaluating related thiazole compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like levofloxacin . This suggests that this compound may exhibit similar or enhanced antimicrobial properties.

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The presence of the sulfonamide moiety in this compound could contribute to its cytotoxic effects.

Research Findings : In vitro studies on related thiazole compounds showed significant antiproliferative activity against human cancer cell lines, with some compounds inducing cell cycle arrest at the G2/M phase. For example, a related thiazole derivative was found to inhibit tubulin polymerization effectively, disrupting microtubule dynamics .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Thiazoles are known to interact with various biological targets, including enzymes involved in cancer progression and inflammation.

Mechanism of Action : Molecular docking studies suggest that this compound may bind effectively to the colchicine binding site on tubulin, similar to other known inhibitors . This interaction could lead to the inhibition of tumor growth by preventing proper cell division.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)thiazol-2-amine | Thiazole structure | Moderate antiproliferative activity |

| Thiophene-2-sulfonamide | Sulfonamide group only | Limited biological activity |

| 4-methoxyphenylthiazole | Thiazole and methoxyphenyl groups | Antimicrobial properties |

Uniqueness : The combination of the thiazole ring, methoxyphenyl group, and thiophene sulfonamide moiety in this compound provides distinct chemical and biological properties that may enhance its therapeutic potential compared to similar compounds .

Q & A

Q. What are the optimal synthetic routes for N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole ring and subsequent sulfonamide coupling. For example, thiazole intermediates can be synthesized via cyclization of thiourea derivatives with α-haloketones, followed by alkylation with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key parameters include:

- Temperature : Maintain 0–25°C during sulfonamide bond formation to avoid side reactions.

- Solvent Choice : Use anhydrous solvents (e.g., DCM or DMF) to enhance reactivity .

- Purification : Employ column chromatography or recrystallization (e.g., acetone/water) to isolate the pure product .

Monitoring via TLC and NMR ensures intermediate formation and reaction completion .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole methyl group (~δ 4.5 ppm) and methoxyphenyl substituents (~δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 435.08 for CHNOS) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm) and thiazole C=N bonds (~1640 cm) .

Elemental analysis ensures stoichiometric purity (±0.3% for C, H, N) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- Methodological Answer : Stability is influenced by:

- Moisture : Store in a desiccator (anhydrous CaCl) to prevent hydrolysis of the sulfonamide group .

- Light : Protect from UV exposure to avoid thiophene ring degradation .

- Temperature : Long-term storage at –20°C in amber vials minimizes thermal decomposition .

Regular stability assays (HPLC purity checks every 3 months) are recommended .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions with enzymes like carbonic anhydrase or kinases . Key steps:

- Target Preparation : Retrieve protein structures (PDB ID: e.g., 3LXE) and optimize protonation states using PROPKA .

- Docking Grids : Define active sites around catalytic residues (e.g., Zn in carbonic anhydrase) .

- Free Energy Calculations : MM-GBSA analysis quantifies binding energies, prioritizing derivatives with ΔG < –8 kcal/mol .

Validate predictions with in vitro enzymatic assays (e.g., fluorescence-based inhibition assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against disease targets?

- Methodological Answer : SAR studies focus on systematic substitutions:

- Thiazole Ring : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance target affinity .

- Sulfonamide Linker : Introduce methylene spacers to improve solubility without compromising binding .

Example SAR Table :

Q. What experimental approaches are effective in resolving contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Strategies include:

- Metabolite Profiling : Use LC-MS/MS to identify unstable metabolites (e.g., sulfonamide cleavage products) in plasma .

- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

- PK/PD Modeling : Correlate plasma concentrations (AUC) with tumor growth inhibition in xenograft models .

Parallel in vitro 3D cell cultures (e.g., spheroids) better replicate in vivo conditions than monolayer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.